molecular formula C10H18N2O B14135822 1-Allyl-2,5-dimethyl-piperidin-4-one oxime

1-Allyl-2,5-dimethyl-piperidin-4-one oxime

Cat. No.: B14135822
M. Wt: 182.26 g/mol
InChI Key: VTPHNNZBUNFVAD-KHPPLWFESA-N
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Description

1-Allyl-2,5-dimethyl-piperidin-4-one oxime is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 1-Allyl-2,5-dimethyl-piperidin-4-one oxime typically involves the reaction of 1-Allyl-2,5-dimethyl-piperidin-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime derivative .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

1-Allyl-2,5-dimethyl-piperidin-4-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.

    Reduction: The oxime can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The allyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Allyl-2,5-dimethyl-piperidin-4-one oxime has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable in biochemical studies.

    Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic effects, such as antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound is used in the development of corrosion inhibitors and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Allyl-2,5-dimethyl-piperidin-4-one oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

1-Allyl-2,5-dimethyl-piperidin-4-one oxime can be compared with other piperidine derivatives, such as:

  • 1,3-Dimethyl-2,6-diphenyl piperidin-4-one oxime
  • 3,3-Dimethyl-2,6-diphenyl piperidin-4-one oxime
  • 3-Isopropyl-2,6-diphenyl piperidin-4-one oxime

These compounds share a similar piperidine core but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

(NZ)-N-(2,5-dimethyl-1-prop-2-enylpiperidin-4-ylidene)hydroxylamine

InChI

InChI=1S/C10H18N2O/c1-4-5-12-7-8(2)10(11-13)6-9(12)3/h4,8-9,13H,1,5-7H2,2-3H3/b11-10-

InChI Key

VTPHNNZBUNFVAD-KHPPLWFESA-N

Isomeric SMILES

CC1C/C(=N/O)/C(CN1CC=C)C

Canonical SMILES

CC1CC(=NO)C(CN1CC=C)C

solubility

26.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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